molecular formula C11H14ClN B13051749 (R)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13051749
M. Wt: 195.69 g/mol
InChI Key: XZEDTCIEXAJWOE-LLVKDONJSA-N
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Description

®-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom and a methyl group attached to a tetrahydronaphthalene ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common method involves the reduction of a corresponding ketone or aldehyde intermediate, followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or primary amines under catalytic conditions.

Industrial Production Methods

In an industrial setting, the production of ®-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

®-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, which may have different biological activities.

    6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: A similar compound without the methyl group, which may exhibit different reactivity and properties.

    7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: A compound without the chlorine atom, which may have different chemical and biological characteristics.

Uniqueness

®-6-Chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Its unique structure makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

(1R)-6-chloro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

XZEDTCIEXAJWOE-LLVKDONJSA-N

Isomeric SMILES

CC1=CC2=C(CCC[C@H]2N)C=C1Cl

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1Cl

Origin of Product

United States

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